molecular formula C21H14ClNO4 B6505358 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide CAS No. 923216-66-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

Cat. No.: B6505358
CAS No.: 923216-66-4
M. Wt: 379.8 g/mol
InChI Key: TUVAVVOSYDDJPD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives have been found to be effective antimicrobial agents . They are known to interact with various targets in microbial cells, disrupting essential biological processes and leading to the death of the microbes .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that disrupts essential biological processes . For instance, some benzofuran derivatives have been found to inhibit key enzymes in microbial cells, disrupting their metabolic processes and leading to cell death .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways in microbial cells . For instance, they can inhibit the synthesis of essential proteins, disrupt DNA replication, or interfere with cell wall synthesis . The disruption of these pathways can lead to the death of the microbial cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the drug reaches its target, how long it stays in the body, and how quickly it is eliminated .

Result of Action

Based on the known effects of benzofuran derivatives, it can be inferred that the compound may have antimicrobial effects . By disrupting essential biological processes in microbial cells, the compound may lead to the death of the microbes .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect how a drug interacts with its target and how quickly it is metabolized and excreted . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-amine, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like dichloromethane, under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is unique due to its specific combination of benzofuran and furan rings, which contribute to its distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVAVVOSYDDJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164214
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-66-4
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923216-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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